molecular formula C19H22N2O4S2 B11343043 N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11343043
M. Wt: 406.5 g/mol
InChI Key: AMIAPVPAHAGIIA-UHFFFAOYSA-N
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Description

N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a prop-2-en-1-yloxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Prop-2-en-1-yloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with prop-2-en-1-ol under basic conditions to form the prop-2-en-1-yloxy phenyl intermediate.

    Synthesis of the Thiophene-2-sulfonyl Piperidine Intermediate: This involves the reaction of piperidine with thiophene-2-sulfonyl chloride under basic conditions to form the thiophene-2-sulfonyl piperidine intermediate.

    Coupling Reaction: The final step involves coupling the prop-2-en-1-yloxy phenyl intermediate with the thiophene-2-sulfonyl piperidine intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alkoxides.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

    Biological Studies: Potential use as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is similar to other compounds that feature piperidine rings, thiophene groups, and phenyl groups with various substituents.

Uniqueness

    Structural Features: The combination of a piperidine ring, a thiophene sulfonyl group, and a prop-2-en-1-yloxy phenyl group makes this compound unique.

Properties

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C19H22N2O4S2/c1-2-12-25-17-9-7-16(8-10-17)20-19(22)15-5-3-11-21(14-15)27(23,24)18-6-4-13-26-18/h2,4,6-10,13,15H,1,3,5,11-12,14H2,(H,20,22)

InChI Key

AMIAPVPAHAGIIA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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